molecular formula C17H9Cl3F3N5 B2362390 (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone CAS No. 321432-44-4

(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone

Cat. No.: B2362390
CAS No.: 321432-44-4
M. Wt: 446.64
InChI Key: FPCPWWYEHXWIIH-RWPZCVJISA-N
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Description

(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone is a useful research compound. Its molecular formula is C17H9Cl3F3N5 and its molecular weight is 446.64. The purity is usually 95%.
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Biological Activity

The compound (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone is a complex organic molecule with potential biological significance. Its structure includes a chlorinated phenyl group, a trifluoromethyl pyridine moiety, and a hydrazone linkage, which may contribute to its biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C13H6Cl2F3N3O
  • Molecular Weight : 320.09 g/mol
  • CAS Number : 338953-54-1

Biological Activity Overview

The biological activities of the compound have been evaluated in various studies, focusing on its potential as an antimicrobial agent, anticancer drug, and inhibitor of specific biological pathways.

Antimicrobial Activity

Research indicates that derivatives of pyridine and pyridazine exhibit moderate to good antimicrobial activity. For instance, compounds similar to the target hydrazone have shown effectiveness against various bacterial strains. In a study evaluating pyridazine derivatives, it was found that many exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. A study on related hydrazones revealed that they could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Specifically, the presence of the hydrazone functional group has been linked to enhanced cytotoxicity against certain cancer types .

Anti-inflammatory Effects

In vitro evaluations have demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the pyridine ring is thought to play a crucial role in mediating these effects by interfering with signaling pathways involved in inflammation .

Case Studies

Study Findings Reference
Shimizu et al. (2010)Identified imidazo[1,2-b]pyridazine derivatives as potent IKKbeta inhibitors with significant anti-inflammatory effects.
Beswick et al. (2004)Evaluated various pyridazine derivatives for their COX-2 inhibitory activity, highlighting their potential as anti-inflammatory agents.
Recent Research (2021)Investigated the cytotoxic effects of hydrazone derivatives on cancer cell lines, showing promising results in inducing apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be analyzed based on its functional groups:

  • Chlorophenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Trifluoromethyl Group : Known to increase metabolic stability and bioactivity.
  • Hydrazone Linkage : Critical for biological activity; facilitates interactions with target biomolecules.

Properties

IUPAC Name

6-chloro-N-[(E)-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3F3N5/c18-11-3-1-9(2-4-11)15(28-27-14-6-5-13(20)25-26-14)16-12(19)7-10(8-24-16)17(21,22)23/h1-8H,(H,26,27)/b28-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPWWYEHXWIIH-RWPZCVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NNC2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\NC2=NN=C(C=C2)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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